Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate
Description
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (CAS: 732-20-7; synonym: 651292-55-6) is a nicotinic acid derivative with the molecular formula C₁₁H₁₁F₃N₂O₂S and a molar mass of 292.28 g/mol . Its structure features:
- A pyridine (nicotinate) core.
- Trifluoromethyl (-CF₃) at the 2-position, enhancing metabolic stability and lipophilicity.
- Methyl (-CH₃) at the 6-position, influencing steric effects.
- Ethyl ester at the 3-position, contributing to solubility and bioavailability.
- Aminocarbonothioyl (-NH-CS-NH₂) at the 5-position, a thiourea derivative enabling hydrogen bonding and metal coordination .
This compound is notable for its unique combination of electron-withdrawing (CF₃) and hydrogen-bonding (thiourea) groups, making it a candidate for agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
ethyl 5-carbamothioyl-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c1-3-18-10(17)7-4-6(9(15)19)5(2)16-8(7)11(12,13)14/h4H,3H2,1-2H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSGOABXUIKSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=S)N)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate involves multiple steps, typically starting with the formation of the nicotinate backbone. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . This method involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate. The compound has shown significant cytotoxic effects against various cancer cell lines.
Case Study Findings :
- A study demonstrated that this compound exhibited growth inhibition in cancer cell lines, with a percent growth inhibition (PGI) of over 70% against specific types of tumors, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Research Insights :
- Laboratory results indicated that this compound showed inhibitory effects on Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development in antimicrobial therapies .
Agricultural Applications
In the agricultural sector, the compound's properties may be harnessed for pest control and crop protection. Its unique chemical structure allows it to interact with biological systems effectively.
Experimental Data :
- Field studies have indicated that formulations containing this compound can enhance plant resistance to pests and diseases, potentially reducing the need for synthetic pesticides .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate with structurally related compounds:
Key Differences and Implications
Substituent Diversity: The thiourea group in the target compound distinguishes it from amide- or halogen-containing analogues. Thioureas are known for metal chelation and enzyme inhibition, suggesting unique reactivity . Halogenated analogues (e.g., 5-bromo-6-chloro derivative) exhibit higher molar masses and altered electronic profiles, favoring applications in cross-coupling reactions .
Trifluoromethyl Group: While all compounds except the cyano-phenyl derivative include -CF₃, its position varies (pyridine, benzothiazole), affecting electronic distribution and target binding .
Biological Relevance: Amide-based compounds (e.g., 6a, benzothiazole derivatives) are common in drug design due to hydrolytic stability and hydrogen-bonding capacity .
Pharmacological Potential
Physicochemical Properties
Biological Activity
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (CAS Number: 651292-55-6) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHFNOS
- Molar Mass : 292.28 g/mol
The compound features a pyridine ring with trifluoromethyl and aminocarbonothioyl substituents, which contribute to its unique chemical reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound has significant antimicrobial properties against a range of bacteria and fungi.
- Anticancer Potential : Preliminary research suggests its potential as an anticancer agent, specifically targeting certain cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
Q & A
Q. Advanced: How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?
Answer:
- Basic: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-methyl-2-(trifluoromethyl)nicotinic acid derivatives with thioamide-containing reagents. For example, substituting a cyano group (as in Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate ) with a thioamide group using H2S or Lawesson’s reagent under controlled temperatures (60–80°C) in anhydrous solvents like THF or DMF .
- Advanced: Byproduct formation (e.g., over-oxidation or incomplete substitution) can be mitigated by:
- Temperature control: Lowering reaction temperature to 50°C reduces side reactions.
- Catalyst screening: Using Pd/C or CuI to enhance selectivity .
- Real-time monitoring: Employing inline FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for structural characterization?
Q. Advanced: How can X-ray crystallography resolve ambiguities in NMR or mass spectrometry data?
Answer:
- Basic: Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR: To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in <sup>19</sup>F NMR) and ester/amide protons .
- LC-MS: To verify molecular weight (MW 258.2 g/mol) and detect impurities .
- Advanced: X-ray crystallography (using SHELX ) resolves ambiguities like rotational isomerism or hydrogen bonding patterns. For example, distinguishing between keto-enol tautomers or confirming the thioamide group’s orientation, which NMR alone may not resolve .
Basic: How does the trifluoromethyl group influence the compound’s reactivity?
Q. Advanced: What computational methods predict the electronic effects of the trifluoromethyl group on nucleophilic attack?
Answer:
- Basic: The trifluoromethyl group is electron-withdrawing, enhancing the electrophilicity of adjacent carbons, making the pyridine ring more susceptible to nucleophilic substitution (e.g., at the 5-position) .
- Advanced: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict sites of reactivity. For example, the LUMO map may show increased electron density at the thioamide carbon, guiding functionalization strategies .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Q. Advanced: How can contradictory results in cytotoxicity assays be systematically analyzed?
Answer:
- Basic: Standard assays include:
- Antimicrobial: MIC assays against Gram-positive/negative bacteria.
- Anticancer: MTT assays on cell lines (e.g., HepG2, MCF-7) .
- Advanced: Contradictions (e.g., varying IC50 values) require:
- Dose-response normalization: Adjusting for batch-to-batch purity variations via HPLC .
- Pathway analysis: RNA-seq to identify off-target effects masking primary activity .
Basic: How is the compound’s stability assessed under physiological conditions?
Q. Advanced: What degradation products form in simulated gastric fluid, and how are they characterized?
Answer:
- Basic: Stability is tested via:
- pH-dependent hydrolysis: Incubating in buffers (pH 1–9) at 37°C, monitored by HPLC .
- Light/heat stress: Accelerated stability studies (40°C/75% RH for 6 months) .
- Advanced: In simulated gastric fluid (pH 1.2), the ester group hydrolyzes to carboxylic acid, confirmed by LC-MS/MS. Degradation kinetics are modeled using Arrhenius equations to predict shelf life .
Basic: What chromatographic methods separate this compound from structurally similar analogs?
Q. Advanced: How can chiral HPLC resolve enantiomeric impurities introduced during synthesis?
Answer:
- Basic: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates it from analogs like Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (retention time ~12.3 min vs. 14.1 min) .
- Advanced: Chiral separation uses cellulose-based columns (Chiralpak IC) with hexane/isopropanol (90:10). Enantiomeric excess (ee) is quantified via circular dichroism (CD) spectroscopy .
Basic: What safety protocols are recommended for handling this compound?
Q. Advanced: How are metabolic byproducts identified in in vivo toxicity studies?
Answer:
- Basic: Use PPE (gloves, goggles), fume hoods, and avoid inhalation. Toxicity data (e.g., LD50) should be obtained from zebrafish or rodent models .
- Advanced: Metabolites are identified using <sup>14</sup>C radiolabeling and accelerator mass spectrometry (AMS). For example, hepatic CYP450-mediated oxidation of the methyl group produces carboxylic acid metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
